molecular formula C6H5Br2NO2 B1527743 4-Bromonicotinic acid hydrobromide CAS No. 1794760-22-7

4-Bromonicotinic acid hydrobromide

Cat. No.: B1527743
CAS No.: 1794760-22-7
M. Wt: 282.92 g/mol
InChI Key: XMJXMELYTOXEBD-UHFFFAOYSA-N
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Description

4-Bromonicotinic acid hydrobromide is a chemical compound with the molecular formula C6H5Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromonicotinic acid hydrobromide can be synthesized through several methods. One common method involves the bromination of pyridine-3-carboxylic acid. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromonicotinic acid hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4-Bromonicotinic acid hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromonicotinic acid hydrobromide involves its interaction with various molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    4-Bromonicotinic acid: Similar in structure but lacks the hydrobromide component.

    3-Bromopyridine-4-carboxylic acid: Differently substituted pyridine derivative.

    4-Methoxypyridine: Contains a methoxy group instead of a bromine atom.

Uniqueness

4-Bromonicotinic acid hydrobromide is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in various synthetic and research applications.

Properties

IUPAC Name

4-bromopyridine-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJXMELYTOXEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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